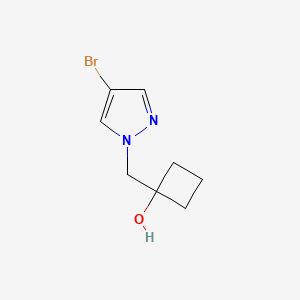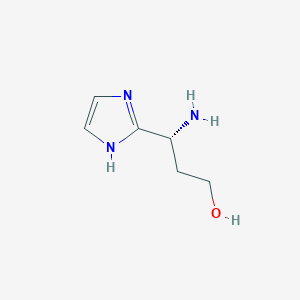
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is a chiral compound featuring an amino group, an imidazole ring, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as an imidazole derivative.
Reaction Conditions: The precursor undergoes a series of reactions including amination and hydroxylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Automation: Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functional groups.
Reduced Derivatives: Compounds with reduced imidazole rings.
Substituted Derivatives: Compounds with various substituents on the amino group.
科学研究应用
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
Histidine: An amino acid with an imidazole ring, similar in structure but different in function.
Imidazole-4-acetate: A compound with an imidazole ring and a carboxylate group, used in different applications.
Uniqueness
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(1H-imidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-5(1-4-10)6-8-2-3-9-6/h2-3,5,10H,1,4,7H2,(H,8,9)/t5-/m1/s1 |
InChI 键 |
LNCQWSQNUSQZEC-RXMQYKEDSA-N |
手性 SMILES |
C1=CN=C(N1)[C@@H](CCO)N |
规范 SMILES |
C1=CN=C(N1)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


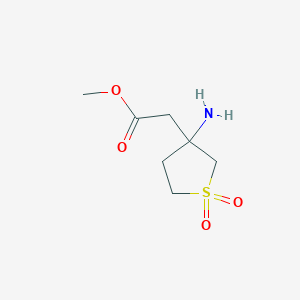
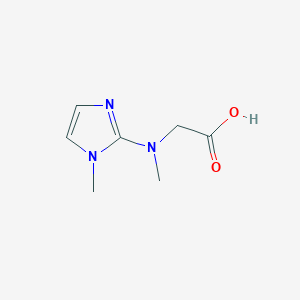
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13334575.png)
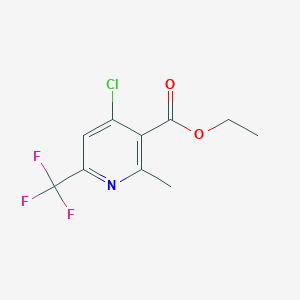
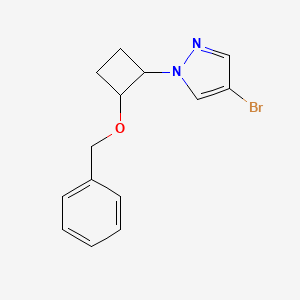
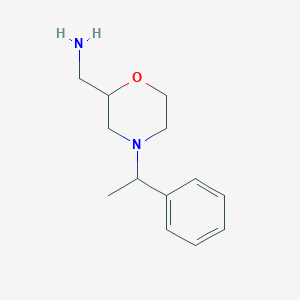
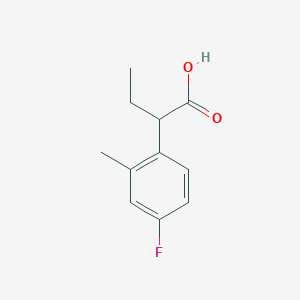
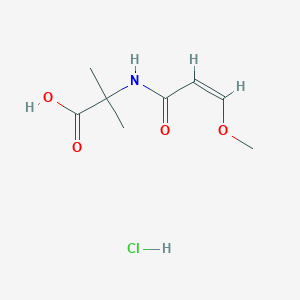
![1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13334613.png)
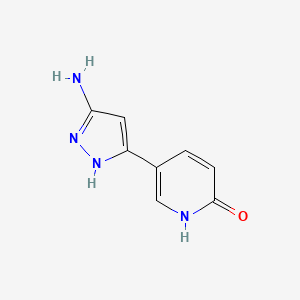

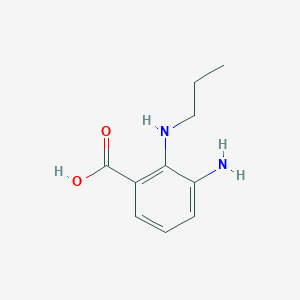
![4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13334630.png)
